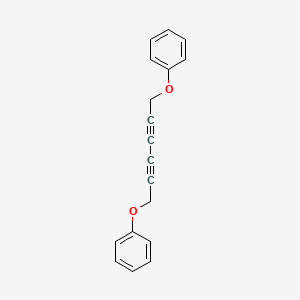

1,6-Diphenoxy-2,4-hexadiyne

描述

Contextualization of 1,6-Diphenoxy-2,4-hexadiyne (B1144241) within Conjugated Diyne Chemistry

This compound is a notable example of a conjugated diyne, a class of organic compounds characterized by a structural motif of two conjugated carbon-carbon triple bonds. benthamdirect.com This arrangement imparts rigidity and unique electronic properties to the molecule. Conjugated diynes, also known as 1,3-butadiynes, are significant building blocks in materials science and are found in various natural products. benthamdirect.comingentaconnect.com The phenoxy groups at the 1 and 6 positions of the hexadiyne chain in this compound significantly influence its chemical and physical properties, including its solubility and crystalline packing, which are crucial for its reactivity in the solid state. sigmaaldrich.com

The core of this compound is the hexa-2,4-diyne-1,6-diol structure, which is a key intermediate in its synthesis. mdpi.com The chemistry of conjugated diynes is rich and varied, encompassing synthesis methods like Glaser coupling and Cadiot-Chodkiewicz reactions, and applications ranging from precursors for heterocyclic compounds to the development of advanced polymers. researchgate.net The presence of two triple bonds in close proximity allows for a range of chemical transformations, including hydroelementation reactions that can lead to various products such as enynes, dienes, and polymers, depending on the reaction conditions. rsc.org

Historical Perspective and Seminal Studies Involving this compound

The study of this compound and related diacetylenes gained significant momentum with the discovery of topochemical polymerization in the late 1960s. oup.com This solid-state polymerization process, where the crystal lattice of the monomer dictates the stereochemistry of the resulting polymer, opened up new avenues for creating highly ordered, crystalline polymers known as polydiacetylenes. rsc.orgresearchgate.net

Early research into this compound, also referred to as dimerized phenyl propargyl ether (DPPE), focused on its synthesis and potential applications. sigmaaldrich.comosti.gov One of the initial significant applications was its use as an organic hydrogen getter, a material designed to react with and remove hydrogen from a sealed environment. sigmaaldrich.comosti.gov This application stemmed from its ability, in the presence of a catalyst like palladium on calcium carbonate, to undergo hydrogenation. sigmaaldrich.comosti.gov

Seminal studies also investigated the thermal and radiation stability of this compound, which were critical for its application in environments with elevated temperatures or radiation levels. osti.govosti.gov The thermal polymerization of this compound was found to have an activation energy of 23.5 kcal/mole, suggesting a specific thermal process for its polymerization. osti.gov

Current Research Frontiers and Unaddressed Challenges in this compound Studies

Current research on this compound and related polydiacetylenes is focused on harnessing their unique optical and electronic properties for advanced applications. Polydiacetylenes exhibit a distinct color change from blue to red in response to external stimuli such as temperature, pH, or mechanical stress, a phenomenon known as mechanochromism. oup.comacs.org This property makes them highly attractive for use in biosensors and chemosensors. ccspublishing.org.cnmdpi.comresearchgate.net

A significant area of ongoing research is the development of new polydiacetylene-based materials with tailored properties. This includes synthesizing derivatives of this compound with different substituent groups to fine-tune their responsiveness and solubility. For instance, replacing the phenoxy groups with other functionalities can alter the polymer's interaction with its environment and its processability. acs.org

Despite the progress, challenges remain. One of the key challenges is achieving precise control over the polymerization process to produce polymers with well-defined molecular weights and low defect densities. While topochemical polymerization can yield highly ordered polymers, controlling the initiation and propagation steps remains an area of active investigation. researchgate.net Furthermore, the relationship between the molecular structure of the monomer, its crystal packing, and the resulting polymer's properties is not yet fully understood, and predictive models are still being developed. acs.org Overcoming these challenges will be crucial for the rational design of new polydiacetylene materials with enhanced performance for a wide range of technological applications.

Chemical Structure and Properties

This compound is a disubstituted diacetylene with the chemical formula C₁₈H₁₄O₂. sigmaaldrich.com Its structure consists of a central 2,4-hexadiyne (B1329798) core, which is a six-carbon chain containing two conjugated triple bonds. This rigid diyne unit is flanked by two phenoxy groups (-OC₆H₅) attached to the first and sixth carbon atoms via ether linkages. sigmaaldrich.com The presence of the aromatic rings and the conjugated system of triple bonds are key determinants of its chemical and physical characteristics.

The molecular weight of this compound is 262.30 g/mol . sigmaaldrich.comnih.gov Spectroscopic analyses, including vibrational spectroscopy and quantum-chemical calculations, have been employed to elucidate its structural and electronic properties. sigmaaldrich.com The molecule's insolubility in water is a notable physical property. thermofisher.com

Two crystalline forms of this compound have been identified and studied, indicating polymorphism which can influence its solid-state reactivity. sigmaaldrich.com

Key Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄O₂ |

| Molecular Weight | 262.30 g/mol |

| CAS Number | 30980-37-1 |

| Appearance | White to light yellow to light orange powder/crystal |

| Solubility | Insoluble in water |

Synthesis and Polymerization

Synthesis of this compound Monomer

The primary synthetic route to this compound is through the oxidative coupling of phenyl propargyl ether. sigmaaldrich.com This type of reaction, often referred to as Glaser coupling, is a common method for the synthesis of symmetric diynes. researchgate.net The process involves the dimerization of a terminal alkyne in the presence of a copper salt, such as copper(I) chloride, and an oxidant. mdpi.comresearchgate.net In this specific synthesis, two molecules of phenyl propargyl ether are joined to form the 2,4-hexadiyne backbone with the elimination of hydrogen. The starting material, phenyl propargyl ether, is itself prepared from phenol (B47542) and propargyl bromide. osti.gov

Topochemical and Other Polymerization Methods

This compound is a well-known monomer for the synthesis of polydiacetylenes through topochemical polymerization. rsc.org This solid-state polymerization is initiated by external stimuli such as heat or UV radiation and is highly dependent on the packing of the monomer molecules in the crystal lattice. rsc.orgresearchgate.net For a successful topochemical polymerization to occur, the monomer units must be aligned in a specific orientation that allows for a 1,4-addition reaction across the conjugated diyne system. mdpi.com This process results in a highly ordered, crystalline polymer with a conjugated backbone of alternating double and triple bonds. ccspublishing.org.cn

The thermal polymerization of this compound has been studied, and the activation energy for this process in its neat form has been determined. osti.gov The polymerization requires the monomer to be in a liquid phase for the reaction to proceed. osti.gov Other diacetylene monomers with different end groups have been investigated to understand the influence of substituents on polymerization behavior. For example, the polymerization of 2,4-hexadiyne-1,6-diol (B1360023) bis-(p-toluenesulfonate) has been studied in both the solid and liquid states, revealing significant differences in their kinetics and thermodynamics. mdpi.com

Polymerization Techniques for Diacetylenes

| Polymerization Method | Initiator | State | Key Feature |

|---|---|---|---|

| Topochemical Polymerization | UV radiation, γ-radiation, Heat, Pressure | Solid | Produces highly ordered, crystalline polymers. rsc.orgresearchgate.net |

| Thermal Polymerization | Heat | Liquid | Proceeds via a defined activation energy. osti.gov |

| Solution Polymerization | Not typically used for this compound | Liquid | Less common for producing highly ordered polydiacetylenes. |

Crystallography and Solid-State Characteristics

The solid-state properties of this compound are of particular interest due to its ability to undergo topochemical polymerization. The arrangement of the monomer molecules in the crystal lattice is a critical factor that governs its reactivity. X-ray crystallography studies have revealed the existence of at least two polymorphic forms of this compound, each with a distinct crystal packing arrangement. sigmaaldrich.com

The crystal structure of related diacetylene compounds, such as N,N'-diphenyl-2,4-hexadiyne-1,6-diamine, has been investigated to understand the relationship between molecular packing and solid-state reactivity. iucr.org In this particular analogue, the molecules are linked by hydrogen bonds to form chains, but the absence of a suitable stacking arrangement of the 1,3-butadiyne (B1212363) groups prevents solid-state polymerization. iucr.org This highlights the stringent geometric requirements for topochemical reactions. The distances and angles between the reactive diyne units of neighboring molecules must fall within specific ranges for polymerization to occur.

The study of the crystal structure of the polymerized form of diacetylenes, such as poly-1,6-bis(diphenylamino)-2,4-hexadiyne, provides insights into the conformation of the polymer chain within the monomer matrix. acs.org These studies help to understand the relationship between the polymer chain conformation and its electronic and optical properties. acs.org

Crystallographic Data for a Related Diyne (N,N'-diphenyl-2,4-hexadiyne-1,6-diamine)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.740 |

| b (Å) | 16.858 |

| c (Å) | 9.915 |

| β (°) | 99.02 |

| Volume (ų) | 1443 |

| Z | 4 |

Data from a study on a related compound to illustrate crystallographic parameters of interest. iucr.org

Applications in Materials Science

The primary application of this compound in materials science is as a monomer for the synthesis of polydiacetylenes. These polymers are a class of conjugated polymers that have attracted considerable interest due to their unique optical and electronic properties. acs.orgccspublishing.org.cn

Monomer for Polydiacetylenes

When polymerized, this compound forms a polydiacetylene with a highly conjugated backbone. This backbone is responsible for the polymer's characteristic optical properties. Polydiacetylenes typically exist in a blue, non-fluorescent state which can undergo a transition to a red, fluorescent state in response to various external stimuli. acs.orgresearchgate.net This chromic transition makes them excellent candidates for use in sensor applications. The phenoxy side groups of poly(this compound) play a crucial role in mediating the polymer's response to its environment.

Development of Advanced Materials

The unique properties of polydiacetylenes derived from this compound and its analogues have led to their exploration for a variety of advanced materials applications:

Sensors: The colorimetric and fluorometric response of polydiacetylenes to stimuli such as heat, pH, and the binding of biomolecules has been extensively utilized in the development of biosensors and chemosensors. ccspublishing.org.cnmdpi.com For example, they have been used to detect viruses, bacteria, and various chemical compounds. ccspublishing.org.cnresearchgate.net

Hydrogen Getters: In its unpolymerized form, this compound, in combination with a catalyst, has been used as an organic hydrogen getter. sigmaaldrich.comosti.gov This material is capable of absorbing hydrogen gas, which is an important function in sealed electronic or nuclear components where hydrogen buildup can be detrimental. osti.govnrc.gov

Nonlinear Optical Materials: The highly conjugated electronic structure of polydiacetylenes gives rise to significant nonlinear optical properties, making them of interest for applications in photonics and optoelectronics.

Thermochromic Materials: The reversible color change of some polydiacetylenes with temperature allows for their use as temperature indicators and in thermochromic coatings. oup.com

The versatility of this compound as a building block for functional polymers continues to drive research into new applications and materials with tailored properties.

Structure

3D Structure

属性

IUPAC Name |

6-phenoxyhexa-2,4-diynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTRFBNXAKJTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC#CC#CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30980-37-1 | |

| Record name | 1,6-Diphenoxy-2,4-hexadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,6 Diphenoxy 2,4 Hexadiyne

Established Synthetic Routes for 1,6-Diphenoxy-2,4-hexadiyne (B1144241) Preparation

The most prominent and well-documented method for preparing this compound is the oxidative homocoupling of phenyl propargyl ether. sigmaaldrich.com This reaction involves the formation of a new carbon-carbon bond between the terminal alkyne carbons of two precursor molecules. The primary established routes are variants of the Glaser coupling reaction. wikipedia.orgrsc.org

The key precursor for the synthesis of this compound is phenyl propargyl ether . The synthesis involves the dimerization of this terminal alkyne. The reaction conditions vary significantly depending on the specific coupling methodology employed.

Glaser Coupling : This original method involves the use of a copper(I) salt, such as copper(I) chloride, in the presence of an oxidant like air or oxygen. wikipedia.orgrsc.org The reaction is typically carried out in a solvent such as water or an alcohol with a base like ammonia. wikipedia.org

Eglinton Coupling : A significant modification of the Glaser coupling, the Eglinton reaction utilizes a stoichiometric amount of a copper(II) salt, commonly copper(II) acetate (B1210297), in a solvent like pyridine (B92270) or a methanol/pyridine mixture. wikipedia.orgyoutube.comub.edu This method avoids the need for a separate oxidant, as the Cu(II) salt serves this purpose. ub.edu

Hay Coupling : This variant is a catalytic version of the Glaser coupling and offers several advantages. organic-chemistry.orgrsc.org It employs a catalytic amount of a copper(I) chloride complex with a ligand, typically N,N,N',N'-tetramethylethylenediamine (TMEDA). wikipedia.orgrsc.org Oxygen from the air serves as the terminal oxidant to regenerate the active copper catalyst. wikipedia.orgorganic-chemistry.org The copper-TMEDA complex is soluble in a wider array of organic solvents, enhancing the versatility of the reaction. organic-chemistry.orgrsc.org

A summary of typical reaction conditions is presented in the table below.

| Coupling Method | Copper Source | Oxidant | Base/Ligand | Typical Solvent |

| Glaser Coupling | Copper(I) salts (e.g., CuCl) | Air / O₂ | Ammonia | Water, Ethanol |

| Eglinton Coupling | Copper(II) salts (e.g., Cu(OAc)₂) | None (Cu(II) is the oxidant) | Pyridine | Pyridine, Methanol |

| Hay Coupling | Copper(I) salts (e.g., CuCl) | Air / O₂ | TMEDA | Dichloromethane, THF |

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired homocoupled product while minimizing side reactions. Key parameters for optimization include the choice of catalyst, solvent, base, temperature, and reaction time.

For copper-catalyzed homocoupling reactions, the choice of the copper salt and ligands is crucial. While classic methods use simple copper salts, modern approaches may employ more complex catalytic systems to improve efficiency. researchgate.net The solvent also plays a significant role; for instance, in some oxidative couplings, toluene (B28343) has been shown to inhibit side products more effectively than other solvents. acs.org

The concentration of the substrate can also be a critical factor, particularly in syntheses aiming for macrocycles where high dilution is used to favor intramolecular coupling. For intermolecular couplings like the synthesis of this compound, appropriate concentrations must be maintained to ensure efficient dimerization. The reaction temperature is typically kept mild, often at room temperature, to prevent degradation of the product and reduce byproducts. rsc.orgub.edu In a study on the synthesis of a dimeric compound through copper-catalyzed homocoupling, an excellent yield of 96% was achieved, highlighting the efficiency of these optimized methods. researchgate.net

Catalytic Systems in this compound Synthesis

The synthesis of this compound is fundamentally a catalyst-driven process. Copper complexes are the most widely used and effective catalysts for this transformation. researchgate.net The catalytic system's role is to facilitate the deprotonation of the terminal alkyne and mediate the oxidative C-C bond formation.

Copper-Based Catalysts : As central to the Glaser, Eglinton, and Hay couplings, copper catalysts are the standard. researchgate.net In the Hay coupling, the Cu(I)-TMEDA complex is particularly effective. rsc.org The ligand (TMEDA) helps to solubilize the copper salt and facilitates the catalytic cycle. rsc.org In the Eglinton reaction, copper(II) acetate acts as both the catalyst and the oxidant. wikipedia.orgub.edu Recent advancements have explored heterogenized copper catalysts, such as Cu(II) complexes on SBA-15 silica, which offer the benefits of high efficiency and ease of recovery. lookchem.com

Other Transition Metal Catalysts : While copper is predominant, other transition metals like palladium, gold, iron, and nickel have been developed for various alkyne coupling reactions. acs.orgingentaconnect.com For instance, gold-catalyzed oxidative cross-coupling of alkynes has been demonstrated for synthesizing unsymmetrical diynes. acs.org Iron complexes have also emerged as inexpensive and non-toxic alternatives for coupling terminal alkynes with other substrates. ingentaconnect.com Although less commonly reported specifically for this compound, these systems represent potential alternative catalytic routes.

The table below summarizes the primary catalytic systems.

| Catalytic System | Method | Key Features |

| CuCl / NH₄OH | Glaser | Original methodology, often heterogeneous. rsc.org |

| Cu(OAc)₂ / Pyridine | Eglinton | Uses stoichiometric Cu(II), homogeneous. wikipedia.orgub.edu |

| CuCl / TMEDA / O₂ | Hay | Catalytic in copper, uses air as oxidant, versatile. wikipedia.orgrsc.org |

| Polystyrene-supported Cu | Hay-type | Allows for catalyst recycling. organic-chemistry.org |

Green Chemistry Principles in this compound Production

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. nih.govsekisuidiagnostics.com This involves considerations such as atom economy, use of safer solvents, energy efficiency, and employing catalytic rather than stoichiometric reagents. sekisuidiagnostics.comnih.gov

Catalysis over Stoichiometric Reagents : The Hay coupling is inherently "greener" than the Eglinton coupling because it uses a catalytic amount of copper, which is regenerated by an environmentally benign oxidant (air). wikipedia.orgorganic-chemistry.org The Eglinton method requires a stoichiometric amount of the copper salt, generating more metallic waste. wikipedia.orgub.edu

Atom Economy : Oxidative homocoupling reactions are generally atom-economical, as most of the atoms from the two precursor molecules (phenyl propargyl ether) are incorporated into the final product. The primary byproduct is water.

Safer Solvents : A significant drawback of the Eglinton reaction is the use of pyridine, which is a hazardous solvent. Green chemistry encourages the use of safer alternatives. nih.gov Research into greener Glaser couplings has explored the use of solvents like polyethylene (B3416737) glycol (PEG) or even water, which would significantly improve the environmental profile of the synthesis. rsc.org

Energy Efficiency : Many oxidative coupling reactions can be performed at ambient temperature and pressure, aligning with the green chemistry principle of designing for energy efficiency. nih.gov This reduces the energy costs and environmental footprint associated with heating and cooling processes. nih.gov

Waste Prevention : The use of recyclable, heterogeneous catalysts can further enhance the green credentials of the synthesis by simplifying product purification and allowing for the reuse of the catalyst, thereby preventing waste. organic-chemistry.orglubrizol.com

Scale-Up Considerations for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several challenges that must be addressed.

Reaction Control and Safety : Oxidative coupling reactions can be exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions and ensure consistent product quality. The use of oxygen or air as an oxidant requires careful control of the gas-liquid mixture to avoid creating flammable or explosive conditions.

Product Isolation and Purification : In a related process for manufacturing 2,4-hexadiyne-1,6-diol (B1360023), product precipitation during the reaction was a significant issue. google.com While this compound may have different solubility properties, its isolation from the reaction mixture on a large scale must be efficient. This would involve selecting appropriate solvents for extraction and crystallization that are both effective and compliant with industrial safety and environmental standards.

Catalyst and Reagent Management : For catalytic processes like the Hay coupling, the cost-effectiveness of the process at scale depends on the recovery and recycling of the catalyst. If a homogeneous catalyst is used, its removal from the product stream can be challenging. The use of heterogeneous or supported catalysts could simplify this process significantly. organic-chemistry.org

Waste Treatment : The disposal of solvent and aqueous waste containing residual copper and organic byproducts must be managed. Developing processes that minimize solvent use or employ recyclable solvents is a key consideration for sustainable large-scale production. lubrizol.com The removal of salts generated during the reaction, potentially through methods like electrodialysis as used in similar processes, could also be a necessary step. google.com

Advanced Reaction Chemistry of 1,6 Diphenoxy 2,4 Hexadiyne

Organometallic Reactivity and Coordination Chemistry of 1,6-Diphenoxy-2,4-hexadiyne (B1144241)

The organometallic chemistry of this compound is characterized by the reactivity of its conjugated diyne system with transition metal complexes, particularly those of ruthenium. The electron-rich triple bonds serve as coordination sites, enabling the molecule to act as a versatile ligand that can undergo a variety of transformations upon complexation.

This compound functions as a disubstituted diacetylene ligand in organometallic synthesis. sigmaaldrich.comsigmaaldrich.com Its primary role is to coordinate to metal centers through the π-electrons of its two alkyne units. As a conjugated diyne, it can engage with one or more metal atoms within a cluster, leading to the formation of stable mono- and polynuclear complexes. acs.orgunioviedo.es Its utility has been demonstrated in reactions with triruthenium carbonyl clusters, where it participates in insertion and coupling reactions to yield complex trinuclear derivatives. sigmaaldrich.comsigmaaldrich.comresearchgate.net The phenoxy substituents on the ligand framework influence its steric and electronic properties, which in turn affect the structure and reactivity of the resulting metal complexes.

Insertion reactions are a key feature of the reactivity of this compound with metal clusters. In these processes, the diyne molecule inserts into existing metal-hydride (M-H) or metal-carbon (M-C) bonds within the cluster framework. acs.orgunioviedo.es These reactions are mechanistically significant as they involve the cleavage of stable bonds in the cluster and the formation of new carbon-metal and carbon-hydrogen or carbon-carbon bonds, leading to significant ligand transformations. acs.orglibretexts.org

The reactivity of this compound has been studied with several triruthenium carbonyl cluster complexes. acs.orgresearchgate.net For instance, its reaction with the 1-azavinylidene-bridged cluster [Ru₃(μ-H)(μ-N=CPh₂)(CO)₁₀] results in a trinuclear derivative where the diyne has been incorporated into the cluster. acs.orgfigshare.com Similarly, it reacts with the aminopyrimidine-containing cluster [Ru₃(μ-H)(μ₃-η²-apyr)(CO)₉] (where Hapyr = 2-aminopyrimidine) in refluxing THF to yield a trinuclear product. researchgate.net Another studied reaction involves the methylidyne-capped cluster [Ru₃(μ-H)(μ₃-COMe)(CO)₁₀], which upon treatment with this compound, produces a mixture of two regioisomeric insertion products. unioviedo.es

The insertion of this compound into metal cluster bonds follows distinct pathways that lead to complex structural rearrangements.

Insertion into M-H Bonds: In the reaction with [Ru₃(μ-H)(μ-N=CPh₂)(CO)₁₀], the process involves the orthometalation of a phenyl ring on the azavinylidene ligand and the subsequent transfer of two hydride ligands to the coordinated diyne. acs.orgfigshare.com This hydrogenation proceeds as a 1,4-addition across the conjugated diyne system, transforming it into a 1,2,3-triene fragment that is stabilized by the triruthenium cluster. acs.org

Insertion into M-C Bonds: The reaction with the methylidyne cluster [Ru₃(μ-H)(μ₃-COMe)(CO)₁₀] exemplifies insertion into a metal-carbon bond. unioviedo.es Here, one of the alkyne moieties of the this compound ligand inserts into a Ru-C bond associated with the methylidyne cap, forming a new ruthenoallyl cluster complex. unioviedo.es

Insertion into M-N Bonds: While the insertion of diynes into M-N bonds has been observed in related systems, the documented reactions of this compound with the specified ruthenium clusters primarily highlight insertions into Ru-H and Ru-C bonds, followed by significant ligand reorganization. acs.orgfigshare.com

The reaction of this compound with triruthenium clusters consistently yields stable trinuclear derivatives, which have been characterized by spectroscopic methods and X-ray diffraction. acs.orgresearchgate.netfigshare.com

Notable examples include:

[Ru₃{μ-η²-N=CPh(C₆H₄)}(μ₃-η⁴-PhOCH₂CH=C=C=CHCH₂OPh)(CO)₈], formed from the reaction with [Ru₃(μ-H)(μ-N=CPh₂)(CO)₁₀]. acs.orgfigshare.com

[Ru₃(μ₃-η²-apyr)(μ-η³-PhOCH₂CH=CC≡CCH₂OPh)(μ-CO)₂(CO)₆], which contains an edge-bridging ynenyl ligand. researchgate.net

Two regioisomers, [Ru₃(μ-H)(μ₃-η³-MeOCC(CH₂OPh)C≡C(CH₂OPh))(CO)₉] (7) and [Ru₃(μ-H)(μ₃-η³-MeOCC(C≡CCH₂OPh)C(CH₂OPh))(CO)₉] (8), are formed from the reaction with [Ru₃(μ-H)(μ₃-COMe)(CO)₁₀]. unioviedo.es

The characterization data for the regioisomers 7 and 8 are detailed below.

| Compound | Yield | IR ν(CO) (cm⁻¹) | FAB-MS (m/z) |

|---|---|---|---|

| Isomer 7 | 21% | 2096(m), 2068(s), 2040(s), 2020(m), 2007(m), 1988(w) | 891 [M]⁺ |

| Isomer 8 | 24% | 2094(m), 2066(s), 2043(s), 2018(m), 2003(m), 1982(w) | 891 [M]⁺ |

Data sourced from Cabeza et al., Inorganica Chimica Acta, 2003. unioviedo.es

Beyond simple coordination, this compound undergoes significant transformations mediated by the metal cluster environment. These processes involve the coupling of the diyne with other ligands on the cluster and intramolecular rearrangements of the diyne itself. acs.orgunioviedo.es

A key example of a ligand transformation is the metal-cluster-mediated 1,4-addition of hydrogen, which converts the conjugated 2,4-hexadiyne (B1329798) backbone into a coordinated 1,2,3-triene ligand. acs.org This demonstrates the ability of the metal cluster to act as a template, facilitating reaction pathways that are otherwise difficult to achieve. acs.orgresearchgate.net

Furthermore, the reaction of this compound with a methylidyne-capped ruthenium cluster results in a C-C bond-forming coupling reaction. unioviedo.es One of the alkyne units of the diyne inserts into the Ru-C bond of the methylidyne ligand, leading to the formation of a more complex ruthenoallyl ligand. unioviedo.es This represents a clear case of metal-mediated coupling where the cluster core facilitates the union of two different organic fragments (the diyne and the methylidyne) into a single new ligand. unioviedo.es

Hydrogenation and Reduction Chemistry of this compound

Catalytic Hydrogenation Mechanisms and Stereoselectivity

The catalytic hydrogenation of alkynes to alkenes is a stereospecific process, typically proceeding through syn-addition of hydrogen. wikipedia.org This means that the two hydrogen atoms add to the same face of the triple bond, resulting in the formation of a cis-alkene. The generally accepted mechanism for this reaction involves the adsorption of both the alkyne and hydrogen onto the surface of a solid metal catalyst. libretexts.orglibretexts.org The reaction proceeds through a series of steps on the catalyst surface, ultimately leading to the desorption of the alkene product. libretexts.org

Several catalyst systems are known to effect the semi-hydrogenation of alkynes with high stereoselectivity.

Lindlar's Catalyst : This is a well-established heterogeneous catalyst composed of palladium deposited on calcium carbonate or barium sulfate, which is then "poisoned" with a substance like lead acetate (B1210297) or quinoline. wikipedia.orgmasterorganicchemistry.com The poison deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed alkene to an alkane. wikipedia.orgthieme-connect.de The hydrogenation of alkynes using a Lindlar catalyst consistently produces cis-alkenes. wikipedia.orgmasterorganicchemistry.com

P-2 Nickel Catalyst : This catalyst is generated from the reduction of nickel(II) salts with sodium borohydride. diva-portal.org When used in conjunction with ethylenediamine, the P-2 nickel catalyst demonstrates high stereospecificity for the reduction of alkynes to cis-olefins, with reported cis:trans ratios as high as 200:1. rsc.org This system is a convenient and highly selective alternative for achieving cis-alkene synthesis from alkynes. rsc.orgnih.gov

The choice of catalyst is crucial for achieving the desired level of reduction and stereoselectivity. While powerful catalysts will fully reduce the alkyne to the corresponding alkane, deactivated catalysts like Lindlar's or P-2 nickel allow for the selective formation of the cis-alkene. masterorganicchemistry.comrsc.org

Products of Hydrogenation (e.g., 1,6-Diphenoxyhexane)

Complete hydrogenation of this compound results in the formation of 1,6-diphenoxyhexane. This reaction involves the addition of four moles of hydrogen across the two triple bonds. A solid unsaturated organic-catalyst combination, where this compound is combined with a 5% Pd-CaCO₃ catalyst, has been developed as a hydrogen getter. researchgate.net In this application, the complete hydrogenation of the diyne to 1,6-diphenoxyhexane serves to irreversibly remove hydrogen from a closed system. researchgate.net The structure of the fully hydrogenated product, 1,6-diphenoxyhexane, has been studied alongside its diyne precursor. researchgate.netiucr.org

Reactions of this compound under Extreme Conditions

Chemical Transformations under Shock Loading

Research into the behavior of this compound under extreme conditions, such as shock loading, has been conducted. These studies are often related to the development of organic hydrogen getters, materials designed to absorb hydrogen gas. researchgate.netresearchgate.netnrc.gov When combined with a palladium on calcium carbonate catalyst, this compound can effectively getter hydrogen through chemical reaction. researchgate.net Kinetic studies have determined the activation energy for this hydrogen uptake. researchgate.net The material has been shown to be non-explosive and non-pyrophoric even when fully saturated with hydrogen. researchgate.net The topochemical polymerization of diacetylenes, a process that can be initiated by pressure, is a related area of study, though specific shock-loading polymerization data for this compound is not detailed in the provided results. researchgate.net

Functionalization Reactions of this compound

The presence of two triple bonds and two phenyl rings in this compound offers multiple sites for further chemical modification.

Derivatization Strategies via Triple Bonds and Phenyl Moieties

The conjugated diyne core of this compound is reactive toward various organometallic complexes. For instance, it reacts with a 1-azavinylidene-bridged triruthenium carbonyl cluster. acs.orgresearchgate.netfigshare.com This reaction leads to the formation of a trinuclear ruthenium derivative where the diyne has been incorporated into the cluster. acs.orgfigshare.com Specifically, the reaction involves the orthometalation of a phenyl ring from the azavinylidene ligand and the transfer of two hydride ligands to the diyne, resulting in a 1,4-addition to form a 1,2,3-triene fragment coordinated to the ruthenium cluster. acs.orgfigshare.com

Another example involves the reaction of this compound with a triruthenium cluster containing a methylidyne ligand. unioviedo.es This results in the insertion of one of the alkyne moieties of the diyne into a ruthenium-carbon bond of the methylidyne ligand, forming ruthenoallyl cluster complexes. unioviedo.es

Cycloaddition and Cyclization Reactions Involving this compound

The conjugated diyne system of this compound serves as a versatile substrate for various cycloaddition and cyclization reactions, leading to the formation of complex molecular architectures. These transformations often involve the participation of the alkyne moieties in concert with other reagents or catalysts to construct new ring systems.

One notable example involves the reaction of this compound with a 1-azavinylidene-bridged triruthenium cluster, [Ru₃(μ-H)(μ₃-N=CPh₂)(CO)₉]. This reaction results in the formation of a trinuclear derivative, [Ru₃{μ-η²-N=CPh(C₆H₄)}(μ₃-η⁴-PhOCH₂CH=C=C=CHCH₂OPh)(CO)₈]. researchgate.netresearchgate.net In this transformation, the diyne undergoes a formal insertion into the metal cluster framework. researchgate.net While not a classical Diels-Alder type cycloaddition, this reaction showcases the ability of the diyne to engage with transition metal complexes, leading to a cyclized, coordinated organic ligand.

While specific examples of classical [4+2] cycloadditions (Diels-Alder reactions) where this compound acts as the dienophile are not extensively documented in readily available literature, the general principles of such reactions are well-established. libretexts.org For a successful Diels-Alder reaction, the dienophile is typically activated by electron-withdrawing groups. libretexts.org The phenoxy groups in this compound are generally considered to be electron-donating, which might explain a lower reactivity profile as a dienophile in standard Diels-Alder reactions. However, hetero-Diels-Alder reactions, involving the formation of heterocyclic rings, are a possibility. For instance, the reaction of in situ generated acylnitroso species with dienes is a common method for synthesizing 1,2-oxazines. beilstein-journals.org

Metal-catalyzed cyclization reactions of 1,6-diynes are a more broadly studied area and provide insight into the potential reactivity of this compound. Ruthenium catalysts, for example, have been employed in the transfer-hydrogenative cyclization of 1,6-diynes to yield exocyclic 1,3-dienes or cycloalkenes. nih.gov Another ruthenium-catalyzed process is the hydrophosphinylative cyclization of 1,6-diynes, which stereoselectively produces exocyclic 1,3-dienylphosphine oxides. rsc.org

Intramolecular cyclization is another important reaction pathway for derivatives of this compound. For instance, phenol (B47542) derivatives containing a carbon-carbon triple bond in a side chain can undergo intramolecular cyclization catalyzed by copper or silver to form benzofuran (B130515) derivatives. researchgate.netscirp.org This suggests that appropriately substituted derivatives of this compound could be precursors to complex heterocyclic systems through intramolecular cyclization pathways.

The following table summarizes a key cycloaddition-type reaction involving this compound.

| Reactant 1 | Reactant 2 | Catalyst/Mediator | Product | Reaction Type |

| This compound | [Ru₃(μ-H)(μ₃-N=CPh₂)(CO)₉] | - | [Ru₃{μ-η²-N=CPh(C₆H₄)}(μ₃-η⁴-PhOCH₂CH=C=C=CHCH₂OPh)(CO)₈] | Insertion/Cyclization with Metal Cluster |

Mechanistic Investigations of this compound Transformations

The mechanistic pathways of reactions involving this compound are often complex and can be inferred from studies on related diyne systems. The transformations are typically facilitated by transition metal catalysts, and the mechanisms often involve organometallic intermediates.

For metal-catalyzed cyclizations of 1,6-diynes, a common mechanistic motif is the oxidative cyclization of the diyne with a low-valent metal species. For example, in cobalt-catalyzed cyclization/hydrosilylation reactions of 1,6-diynes, the key step is believed to be the oxidative cyclization of the diyne with a Co(0) species. acs.org This mechanism accounts for the high stereoselectivity observed in the products. acs.org A similar mechanism involving a ruthenacyclopentatriene intermediate has been proposed based on DFT calculations for the ruthenium-catalyzed hydrophosphinylative cyclization of 1,6-diynes. rsc.org

In the context of gold-catalyzed cycloisomerization of dienediynes, computational studies have elucidated a stepwise mechanism. pku.edu.cnacs.org The reaction is proposed to initiate with a 6-endo-dig cyclization to form a cis-1-alkynyl-2-alkenylcyclopropane intermediate. pku.edu.cnacs.org This is followed by a Cope rearrangement to yield a seven-membered-ring allene (B1206475) intermediate, which then undergoes a C-H insertion. pku.edu.cnacs.org The regioselectivity of the initial cyclization (endo- vs. exo-dig) is a critical factor determining the reaction outcome. pku.edu.cn

Copper-catalyzed asymmetric cyclization of alkenyl diynes has also been the subject of detailed mechanistic studies, including DFT calculations. rsc.orgrsc.org These investigations have led to a revised mechanism that involves a novel endocyclic copper carbene intermediate formed via remote stereocontrol. rsc.orgrsc.org This provides new insights into the chiral induction models for such transformations. rsc.orgrsc.org

The reaction of this compound with the triruthenium cluster likely proceeds through a series of steps involving coordination of the diyne to the metal cluster, followed by insertion and rearrangement processes. The formation of the final product involves the cleavage of C-H bonds and the formation of new C-C and C-metal bonds. researchgate.net

The table below outlines proposed mechanistic steps for related diyne transformations, which can serve as models for understanding the reactivity of this compound.

| Reaction Type | Proposed Key Mechanistic Steps | Metal Catalyst (Example) | Supporting Evidence |

| Cyclization/Hydrosilylation | Oxidative cyclization of the diyne with a Co(0) species. | Cobalt | Mechanistic Studies acs.org |

| Hydrophosphinylative Cyclization | Formation of a ruthenacyclopentatriene intermediate. | Ruthenium | DFT Calculations rsc.org |

| Cycloisomerization | 6-endo-dig cyclization, Cope rearrangement, C-H insertion. | Gold | DFT Calculations, Experimental Studies pku.edu.cnacs.org |

| Asymmetric Cyclization | Formation of an endocyclic copper carbene intermediate. | Copper | DFT Calculations, Control Experiments rsc.orgrsc.org |

Polymerization Science of 1,6 Diphenoxy 2,4 Hexadiyne

Topochemical Polymerization of Diyne Systems

Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer pre-organizes the reacting units, leading to a polymer with a highly ordered structure. wikipedia.orgrsc.org This method is particularly significant for diacetylene monomers, which can undergo 1,4-addition polymerization to form a conjugated polymer backbone. ulsu.ru The resulting polymers often exhibit high crystallinity and stereoregularity, which are difficult to achieve through conventional solution-phase polymerization. rsc.orgulsu.ru

1,6-Diphenoxy-2,4-hexadiyne (B1144241) (DPPE) is a disubstituted diacetylene that can undergo solid-state polymerization. sigmaaldrich.com This process involves the transformation of the monomer crystals directly into polymer crystals. The reaction proceeds by a 1,4-addition mechanism across the conjugated diacetylene rod of adjacent monomer units. ulsu.ru This specific type of polymerization is highly dependent on the packing of the monomer molecules within the crystal. ulsu.ru

The success of the solid-state polymerization of many diacetylene derivatives, including esters of 2,4-hexadiyne-1,6-diol (B1360023), has been reported. rdd.edu.iq However, not all derivatives are reactive; for instance, 2,4-hexadiyne-1,6-dibenzoate was found to be unreactive towards solid-state polymerization. rdd.edu.iq The flexibility of the side chains, such as the introduction of a CH2 group, can influence the packing and thus the polymerizability of the monomer. rdd.edu.iq

The reactivity of diacetylene monomers in the solid state is governed by specific geometric criteria first outlined by Schmidt and later refined for diacetylenes. For topochemical polymerization to occur, the monomer molecules must be packed in a ladder-like fashion. rdd.edu.iq Key parameters include:

The distance between the reacting carbon atoms (C1 and C4') of adjacent diacetylene units should be approximately 4 Å or less. researchgate.net

The translational distance of the monomer stacking (d) should be close to 4.9 Å. researchgate.net

The angle (θ) between the diacetylene rod and the stacking axis should be approximately 45 degrees. rdd.edu.iqresearchgate.net

These strict packing requirements mean that even small changes to the substituent groups can render a monomer inactive in the solid state. The molecular orientation within the crystal lattice dictates the potential for the 1,4-addition reaction to proceed with minimal atomic movement, a hallmark of topochemical reactions. ulsu.rurdd.edu.iq The control over molecular alignment afforded by crystal engineering allows for the synthesis of polymers with specific topologies and properties. rsc.org The degree of crystalline orientation in the resulting polymer is a direct consequence of the strain applied during the polymerization process and can be modeled based on the geometry of the crystalline slip mechanism. whiterose.ac.uk

Initiation Mechanisms in this compound Polymerization

The polymerization of this compound, like other diacetylenes, can be triggered by various external stimuli. The initiation mechanism plays a crucial role in the kinetics and the characteristics of the resulting polymer.

Thermal annealing is a common method to initiate the solid-state polymerization of diacetylenes. ulsu.ru The process often exhibits a distinct autocatalytic behavior, characterized by an induction period followed by a rapid increase in the polymerization rate. researchgate.netmdpi.com This phenomenon has been observed in the thermal polymerization of diacetylenes like 2,4-hexadiyne-1,6-diol bis(p-toluenesulfonate) (PTS), where the reaction proceeds homogeneously within the crystal, with polymer chains growing randomly. researchgate.net

The autocatalytic effect is believed to be related to the strain introduced into the monomer lattice by the growing polymer chains, which facilitates the reaction of neighboring monomer units. researchgate.net The activation energy for thermal polymerization is a key parameter, and studies on PTS have shown values around 20-30 kcal/mol. researchgate.net The kinetics of solid-state polymerization can be complex, often treated as a multistep process. mdpi.com

Table 1: Kinetic Data for Diacetylene Polymerization

| Diacetylene Derivative | Polymerization Type | Initiation Method | Key Kinetic Feature | Activation Energy (Ea) | Reference |

| 2,4-hexadiyne-1,6-diol bis(p-toluenesulfonate) (PTS) | Solid-State | Thermal | Autocatalytic | ~20 kcal/mol | researchgate.net |

| 2,4-hexadiyne-1,6-diol bis(p-toluenesulfonate) (PTS) | Solid-State | Thermal | Autocatalytic | 94 ± 2 kJ mol⁻¹ | mdpi.com |

| 2,4-hexadiyne-1,6-diol bis(p-toluenesulfonate) (PTS) | Liquid-State | Thermal | Zero-Order | Constant | mdpi.comnih.gov |

| 2,4-hexadiyne-1,6-dioic acid | Solid-State | Gamma Radiation | --- | --- | rdd.edu.iq |

High-energy radiation, such as gamma (γ) rays or UV light, is another effective stimulus for initiating the polymerization of diacetylenes. wikipedia.orgresearchgate.net Radiation-induced polymerization can often proceed at lower temperatures than thermal polymerization and can lead to high conversion yields. rdd.edu.iq

In the case of γ-ray polymerization, the initiation is thought to occur through the formation of radical species. mdpi.com For instance, the exposure of 2,4-hexadiyne-1,6-dioic acid to gamma radiation (50 M rad) resulted in polymerization, turning the monomer red, with further exposure leading to higher conversion. rdd.edu.iq The activation energies for radiation-induced polymerization are typically low (2-3 kcal/mole), suggesting that the primary energetic contribution comes from the chain initiation event. researchgate.net The use of sensitizers, such as chlorinated hydrocarbons, can enhance the polymerization rate in radiation-induced processes. mdpi.com

Besides heat and radiation, other stimuli can potentially induce the polymerization of diacetylenes, although they are less commonly reported for this compound specifically. These can include pressure, which can alter the crystalline packing and facilitate the reaction. wikipedia.org The reactivity of diacetylenes can also be influenced by chemical stimuli, where the interaction with certain molecules can trigger a conformational change that initiates polymerization. mdpi.com For some systems, mechanical stress has also been shown to induce chromatic changes associated with polymerization. mdpi.com

Kinetics and Mechanistic Studies of this compound Polymerization

The polymerization of this compound, a disubstituted diacetylene, is primarily induced thermally. The kinetics and mechanism of this process are crucial for controlling the properties of the resulting polymer.

The thermal polymerization of this compound (also referred to as DPPE) has been a subject of study, particularly in the context of its application as a hydrogen getter. Early research determined the activation energy for the thermal polymerization of neat this compound to be 20.6 kcal/mole. osti.gov When incorporated into a hydrogen getter system with a catalyst, the activation energy was found to be slightly higher, at 23.5 kcal/mole, suggesting the polymerization process is fundamentally the same. osti.gov A key observation is that the polymerization necessitates the monomer to be in a liquid phase to proceed. osti.gov

For comparison, the solid-state thermal polymerization of other diacetylenes, such as 2,4-hexadiyne-1,6-diol bis-(p-toluenesulfonate) (PTS), has been studied more extensively and exhibits complex kinetics. The solid-state polymerization of PTS is characterized by two distinct phases: a slow induction period followed by a rapid, autocatalytic phase. mdpi.comresearchgate.net The activation energy for both phases in the solid state is reported to be approximately 22.3-22.5 kcal/mol, which is in a similar range to that of this compound. researchgate.net However, the liquid-state polymerization of PTS follows a simpler, zero-order reaction model with a nearly constant activation energy. mdpi.comnih.gov This suggests that the phase of the monomer (solid vs. liquid) plays a critical role in the polymerization kinetics.

Table 1: Activation Energies for the Thermal Polymerization of Diacetylenes

| Monomer | Polymerization Condition | Activation Energy (kcal/mol) | Citation |

|---|---|---|---|

| This compound (neat) | Thermal, Liquid Phase | 20.6 | osti.gov |

| This compound (in hydrogen getter) | Thermal, Liquid Phase | 23.5 | osti.gov |

| 2,4-Hexadiyne-1,6-diol bis-(p-toluenesulfonate) (PTS) | Thermal, Solid State | ~22.5 | researchgate.net |

The polymerization of diacetylenes is generally understood to proceed via a 1,4-addition mechanism. mdpi.comresearchgate.net This process involves the formation of reactive intermediates, which are typically radical species. mdpi.comresearchgate.net In the solid state, the topochemical nature of the polymerization dictates that the reaction occurs with specific crystalline packing of the monomer units. researchgate.net

For diacetylenes in general, the initiation of the thermal polymerization is thought to involve the formation of a biradical dimer which then propagates. researchgate.net This propagation continues by the sequential addition of monomer units to the growing polymer chain, which is a characteristic of chain-growth polymerization. wikipedia.orgnumberanalytics.comuc.edulibretexts.org The process consists of three main steps: initiation, where the active center is formed; propagation, the repeated addition of monomers to the active center; and termination, where the growing chain is deactivated. numberanalytics.com While these general principles are well-established for diacetylenes, specific studies elucidating the intermediate species in the polymerization of this compound are not extensively available in the reviewed literature.

Polymer Structure and Microstructure from this compound Monomers

The structure of the polymer derived from this compound is a direct consequence of the polymerization mechanism and the monomer's structure.

A hallmark of diacetylene polymerization is the formation of a highly conjugated polymer backbone consisting of alternating double and triple bonds, often referred to as an enyne structure. mdpi.comresearchgate.net This conjugated backbone is responsible for the unique optical and electronic properties of polydiacetylenes. The polymerization of this compound is expected to follow this pattern, resulting in a polymer with a repeating unit that maintains the phenoxy side groups attached to a conjugated enyne chain.

The molecular weight and its distribution are critical parameters defining the physical properties of the resulting polymer. For polydiacetylenes produced by thermal polymerization, the molecular weight distribution is often found to be broad. researchgate.net For instance, studies on the low-conversion polymerization of PTS have shown a very broad molecular weight distribution, with a low degree of polymerization, around 20 repeat units. researchgate.net

The growth of the polymer chains in diacetylene polymerization follows a chain-growth mechanism, where monomer molecules add sequentially to the active sites on the growing polymer chains. wikipedia.org This is distinct from step-growth polymerization, where polymer chains of any size can react with each other. wikipedia.org Specific data on the molecular weight distribution and detailed chain growth characteristics for the polymer derived from this compound are not detailed in the available literature.

Copolymerization Strategies Involving this compound

Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. In the context of diacetylenes, copolymerization could be used to fine-tune the electronic, optical, and mechanical properties of the resulting materials. However, based on the reviewed scientific literature, there is no specific information available regarding copolymerization strategies that involve this compound.

Spectroscopic Characterization and Structural Elucidation of 1,6 Diphenoxy 2,4 Hexadiyne and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in verifying the molecular structure of 1,6-diphenoxy-2,4-hexadiyne (B1144241), a disubstituted diacetylene. sigmaaldrich.com These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. ksu.edu.saedinst.com These two methods are complementary, as their selection rules differ; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. edinst.commt.com

For this compound, the presence of the diyne (-C≡C-C≡C-) core is a key feature. Raman spectroscopy is particularly well-suited for observing the symmetric stretching vibrations of the carbon-carbon triple bonds due to the high polarizability of these bonds. ksu.edu.sa Conversely, while the individual C≡C bonds are centrosymmetric and thus Raman active, they may show weak or no absorption in the IR spectrum. The infrared spectra for this compound are available from 200 to 4000 cm⁻¹. researchgate.net

The phenoxy groups also give rise to characteristic vibrational bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C-O-C ether linkage will exhibit characteristic stretching vibrations as well. Studies have utilized vibrational spectroscopy in conjunction with quantum-chemical calculations to analyze the structural and spectroscopic properties of this compound. sigmaaldrich.comsigmaaldrich.com

A technical report from 1974 detailed the use of both infrared and Raman spectroscopy in characterizing this compound, highlighting the early application of these techniques for this compound. osti.gov

Table 1: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Alkyne C≡C | Stretching | 2260 - 2100 | Raman (strong), IR (weak to inactive) |

| Ether C-O-C | Asymmetric Stretching | 1260 - 1000 | IR (strong) |

| Phenyl Ring | C=C Stretching | 1600 - 1450 | IR, Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon and proton framework of a molecule. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. libretexts.org

For this compound, ¹H NMR spectroscopy would confirm the presence of the phenoxy and methylene (B1212753) (CH₂) protons. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 6.8-7.5 ppm), while the methylene protons adjacent to the oxygen and the alkyne group would resonate at a characteristic chemical shift, likely in the range of δ 4.0-5.0 ppm.

¹³C NMR spectroscopy is crucial for identifying all unique carbon atoms in the molecule. nih.gov The spectra would show distinct signals for the sp-hybridized carbons of the diyne moiety, the sp³-hybridized carbons of the methylene groups, and the sp²-hybridized carbons of the phenyl rings. The chemical shifts of the alkyne carbons are particularly diagnostic.

Solid-state ¹³C NMR has been effectively used to study the thermal polymerization of related diacetylene compounds, such as 2,4-hexadiyne-1,6-diol (B1360023) bis-(p-toluenesulfonate), demonstrating the utility of this technique in monitoring reactions in the solid state. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic (C₆H₅) | 6.8 - 7.5 |

| ¹H | Methylene (-OCH₂-) | 4.0 - 5.0 |

| ¹³C | Aromatic (C₆H₅) | 110 - 160 |

| ¹³C | Methylene (-OCH₂-) | 50 - 70 |

| ¹³C | Alkyne (-C≡C-) | 65 - 90 |

X-ray Crystallography of this compound and Its Complexes

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon for diacetylenes. These different forms can exhibit distinct physical properties. Studies have confirmed the existence of two crystalline forms for this compound. sigmaaldrich.com The structural and spectroscopic properties of these polymorphs have been investigated, revealing potential differences in molecular packing and intermolecular interactions. researchgate.netrsc.org The study of polymorphism is critical as the arrangement of the diacetylene units in the crystal lattice dictates their potential for solid-state polymerization. researchgate.net

The diyne functionality of this compound can coordinate to metal centers, leading to the formation of organometallic complexes. X-ray diffraction is the primary method for elucidating the structures of these complex molecules.

For instance, this compound reacts with the triruthenium cluster [Ru₃(μ-H)(μ-N=CPh₂)(CO)₁₀] to form a trinuclear derivative. acs.org X-ray analysis of this product revealed that the reaction involves the orthometalation of a phenyl ring and the transfer of two hydride ligands to the diyne, resulting in a coordinated 1,3-diene fragment. acs.org Another study describes the reaction with [Ru₃(μ-H)(μ₃-η²-apyr)(CO)₉] (where Hapyr is 2-aminopyrimidine) to yield a trinuclear derivative with an edge-bridging ynenyl ligand. sigmaaldrich.com

In a different study, the reaction of this compound with a methylidyne-bridged triruthenium cluster complex, [Ru₃(μ-H)(μ₃-C-OMe)(CO)₁₀], resulted in trinuclear ruthenoallyl cluster complexes. unioviedo.es The structures of these complexes were confirmed by X-ray diffraction, showing the insertion of one alkyne moiety into a Ru-C bond of the methylidyne ligand. unioviedo.es

Table 3: Selected Metal Complexes of this compound Characterized by X-ray Crystallography

| Reactant Metal Complex | Resulting Complex Type | Key Structural Feature | Reference |

| [Ru₃(μ-H)(μ-N=CPh₂)(CO)₁₀] | Trinuclear Ruthenium Cluster | Coordinated 1,3-diene from diyne hydrogenation | acs.org |

| [Ru₃(μ-H)(μ₃-η²-apyr)(CO)₉] | Trinuclear Ruthenium Cluster | Edge-bridging ynenyl ligand | sigmaaldrich.com |

| [Ru₃(μ-H)(μ₃-C-OMe)(CO)₁₀] | Trinuclear Ruthenoallyl Cluster | Insertion of alkyne into Ru-C bond | unioviedo.es |

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. researchgate.netmdpi.com These can include van der Waals forces, dipole-dipole interactions, and, where applicable, hydrogen bonds. mdpi.comresearchgate.net For this compound, the crystal packing is influenced by interactions between the phenyl rings (π-π stacking) and other weaker electrostatic interactions. rsc.org

The analysis of Hirshfeld surfaces is a modern computational tool used to visualize and quantify these intermolecular contacts in a crystal. researchgate.netmdpi.com By mapping properties onto this surface, one can gain detailed insight into the nature and relative strength of different interactions that stabilize the crystal structure. researchgate.net Understanding these packing forces is crucial, especially in the context of diacetylene chemistry, as the alignment of the monomer units in the crystal lattice is a prerequisite for topochemical solid-state polymerization. researchgate.net The distance and orientation between the reactive C≡C-C≡C rods in adjacent molecules determine whether a 1,4-addition polymerization can occur upon stimulation by heat or UV radiation. researchgate.net

Spectroscopic Analysis of Polymerized this compound

The polymerization of this compound, a disubstituted diacetylene, results in the formation of a highly conjugated polymer, poly(this compound). The extended π-system of the polymer backbone gives rise to unique optical and vibrational properties that can be readily characterized by various spectroscopic techniques. This section details the spectroscopic analysis of the polymerized material, focusing on the characterization of its conjugated structure and the monitoring of the polymerization process.

Characterization of Conjugated Poly(diyne) Structures

The topochemical polymerization of diacetylene monomers like this compound proceeds via a 1,4-addition reaction, leading to a polymer backbone composed of alternating double and triple bonds. This conjugated structure is the primary chromophore and is responsible for the characteristic spectroscopic signatures of the polymer.

Raman Spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of the polydiacetylene backbone. acs.org The most prominent features in the Raman spectrum of poly(this compound) are the stretching vibrations of the carbon-carbon double (νC=C) and triple (νC≡C) bonds. acs.orgacs.org The frequencies of these modes are sensitive to the planarity and conjugation length of the polymer chain. optica.orgaps.org

Typically, polydiacetylenes can exist in two principal chromatic phases: a "blue" phase with a more planar, extended conjugation and a "red" phase with a less planar conformation. optica.orgumich.edu These phases exhibit distinct Raman shifts. For poly(this compound), the expected Raman shifts would be in the ranges commonly observed for other polydiacetylenes.

Table 1: Representative Raman Shifts for Poly(this compound) Phases

| Vibrational Mode | Blue Phase Raman Shift (cm⁻¹) | Red Phase Raman Shift (cm⁻¹) |

|---|---|---|

| ν(C=C) | ~1450 - 1460 | ~1500 - 1520 |

| ν(C≡C) | ~2080 - 2090 | ~2100 - 2120 |

Note: These values are representative and based on data for analogous polydiacetylene systems. Actual peak positions may vary.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the conjugated polymer backbone. The extensive π-conjugation in poly(this compound) leads to strong absorption in the visible region of the electromagnetic spectrum. umich.edu The position of the maximum absorption wavelength (λmax) is directly related to the effective conjugation length of the polymer.

Similar to the Raman characteristics, the UV-Vis spectrum is sensitive to the polymer's chromatic phase. The blue phase, with its longer effective conjugation length, absorbs at longer wavelengths compared to the red phase. acs.orguni-luebeck.de

Table 2: Typical UV-Vis Absorption Maxima for Poly(this compound) Phases

| Chromatic Phase | λmax (nm) | Appearance |

|---|---|---|

| Blue Phase | ~630 - 650 | Blue |

| Red Phase | ~530 - 550 | Red |

Note: These values are illustrative and based on general polydiacetylene behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly solid-state ¹³C NMR, can provide detailed structural information about the polymer. While solution-state NMR is often challenging due to the insolubility of many polydiacetylenes, solid-state techniques can elucidate the carbon framework of the polymer. researchgate.netnih.gov The chemical shifts of the sp² and sp hybridized carbons in the polymer backbone would be significantly different from those of the sp³ and sp hybridized carbons in the monomer.

Spectroscopic Signatures of Polymerization Progress

Spectroscopic techniques are invaluable for monitoring the conversion of the this compound monomer into its polymeric form in real-time.

Monitoring with UV-Vis Spectroscopy: The polymerization process can be readily followed by observing the emergence and growth of the characteristic absorption bands of the polymer in the visible region. rsc.orgsciengine.com As the polymerization of this compound proceeds, the solution or solid-state sample will develop a color, typically blue or red, and the intensity of the corresponding absorption peak will increase with the degree of polymerization. rsc.orgresearchgate.net The progress of the reaction can be quantified by measuring the absorbance at the λmax of the polymer as a function of time or exposure to the polymerization initiator (e.g., UV radiation, heat). rsc.orgnih.gov For instance, upon UV irradiation, a blue-phase polymer may first form, characterized by an absorption peak around 640 nm. rsc.org

Monitoring with Raman Spectroscopy: The progress of polymerization can also be tracked by monitoring the changes in the Raman spectrum. acs.org As the monomer converts to polymer, the intensities of the Raman peaks corresponding to the polymer's C=C and C≡C stretching modes will increase. acs.org The relative intensities of the monomer and polymer peaks can be used to quantitatively determine the extent of polymerization. acs.org This method is particularly useful for solid-state polymerization and does not require the polymer to be soluble. umich.edu

The transition between the blue and red phases, which can be induced by external stimuli such as temperature or mechanical stress, can also be followed spectroscopically. oup.com This transition would be observed as a blue-shift in the UV-Vis absorption maximum and a corresponding shift to higher wavenumbers for the C=C and C≡C stretching modes in the Raman spectrum. optica.orgacs.org

Table 3: Spectroscopic Changes During Polymerization and Phase Transitions

| Spectroscopic Technique | Observation During Polymerization | Observation During Blue-to-Red Phase Transition |

|---|---|---|

| UV-Vis Spectroscopy | Increase in absorbance at ~530-650 nm. | Hypsochromic (blue) shift of λmax from ~640 nm to ~540 nm. nih.gov |

| Raman Spectroscopy | Increase in intensity of ν(C=C) and ν(C≡C) peaks. | Shift of ν(C=C) from ~1455 cm⁻¹ to ~1520 cm⁻¹ and ν(C≡C) from ~2085 cm⁻¹ to ~2110 cm⁻¹. |

Note: The specific numeric values are based on representative data for polydiacetylenes and serve as an illustration for the expected changes in poly(this compound).

Theoretical and Computational Studies of 1,6 Diphenoxy 2,4 Hexadiyne

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,6-diphenoxy-2,4-hexadiyne (B1144241), offering a detailed picture of its electronic landscape.

Frontier Molecular Orbital Theory Applied to this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its ability to accept electrons, defining its electrophilicity. youtube.comyoutube.com

For this compound, the electronic structure is dominated by the conjugated diacetylene core and the phenoxy terminal groups. The HOMO is expected to be localized primarily on the electron-rich diacetylene moiety, making it susceptible to attack by electrophiles. Conversely, the LUMO would also be associated with this conjugated system, indicating its potential to react with nucleophiles.

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. Theoretical calculations can precisely determine the energies of these orbitals and their spatial distribution, providing a quantitative basis for predicting the regioselectivity and stereoselectivity of its reactions, such as cycloadditions or polymerization initiation steps. wikipedia.org

Prediction of Spectroscopic Properties

Quantum chemical methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. researchgate.net For this compound, these calculations can provide valuable information:

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations would predict the wavelength of maximum absorption (λmax), which is related to the HOMO-LUMO gap. For a conjugated system like this compound, a strong absorption in the UV region is expected.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. researchgate.net This would show characteristic peaks for the C≡C triple bond stretching in the diacetylene core, C-O-C ether linkages, and the various vibrations of the phenyl rings. Comparing the calculated IR spectrum with an experimental one can help in the structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be calculated. These predictions are highly valuable for assigning the peaks in experimental NMR spectra, aiding in the structural elucidation and purity assessment of this compound.

Table 1: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound This table presents hypothetical data to illustrate the output of computational studies.

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| UV-Vis | λmax | 285 nm | 288 nm |

| IR | C≡C Stretch | 2150 cm⁻¹ | 2145 cm⁻¹ |

| ¹³C NMR | Acetylenic Carbon | 75.8 ppm | 76.2 ppm |

| ¹H NMR | Methylene (B1212753) Protons | 4.85 ppm | 4.90 ppm |

Computational Modeling of Reaction Pathways and Energetics for this compound Transformations

Computational modeling is instrumental in mapping out the potential energy surface for chemical reactions, allowing for the identification of transition states and the calculation of activation energies. ethz.ch For this compound, this can be applied to understand its transformation into other valuable chemical structures.

A key reaction of diacetylenes is topochemical polymerization, which can be initiated by heat or UV radiation in the solid state. Computational models can simulate this process by calculating the reaction pathway for the formation of a dimer, trimer, and eventually a polymer chain. These calculations would reveal the step-by-step mechanism and the energy barriers associated with each step.

Furthermore, the reactivity of the diacetylene core in other chemical transformations, such as cycloaddition reactions, can be investigated. By modeling the approach of a dienophile, for instance, the transition state structure can be located, and the activation energy can be calculated. This information is crucial for predicting whether a reaction is feasible under certain conditions and for understanding the factors that control the reaction rate and outcome.

Molecular Dynamics Simulations of Polymerization Processes from this compound

While quantum chemical calculations are excellent for studying individual reaction steps, molecular dynamics (MD) simulations are better suited for modeling the collective motion of many molecules over time. rsc.orgyoutube.com MD simulations can provide a dynamic picture of the polymerization process of this compound, especially in the condensed phase.

Starting from a simulated crystal lattice or an amorphous arrangement of this compound monomers, MD simulations can track the trajectories of all atoms as the polymerization reaction is initiated. This would allow for the visualization of how the polymer chains grow and organize themselves. Key insights that can be gained from MD simulations include:

The rate of polymer chain growth.

The final chain lengths and their distribution.

The conformational changes in the polymer chains as they form.

The influence of temperature and pressure on the polymerization process.

These simulations are computationally intensive but offer a powerful bridge between the molecular level and the macroscopic properties of the resulting polymer.

Supramolecular Interactions and Crystal Engineering Simulations Pertaining to this compound

The arrangement of molecules in the solid state is governed by supramolecular interactions, such as van der Waals forces, π-π stacking, and hydrogen bonds (if applicable). ias.ac.innih.gov For diacetylenes like this compound, the solid-state packing is critical as it dictates whether topochemical polymerization can occur.

Crystal engineering simulations can be used to predict the most stable crystal structures of this compound. These simulations explore different possible packing arrangements and identify those with the lowest lattice energy. By analyzing the predicted crystal structures, one can determine if the diacetylene units are aligned in a way that is conducive to polymerization. The key parameters are the distance and orientation between the reactive centers of neighboring molecules.

These simulations can guide experimental efforts to crystallize this compound in a polymorph that is suitable for solid-state polymerization, thereby enabling the rational design of novel polymeric materials.

Applications and Advanced Materials Derived from 1,6 Diphenoxy 2,4 Hexadiyne

Hydrogen Getter Technologies and Engineering Applications

1,6-Diphenoxy-2,4-hexadiyne (B1144241) (DPPE) is a critical component in organic hydrogen getter systems. These systems are designed to irreversibly capture and sequester hydrogen gas in sealed environments, mitigating risks associated with hydrogen accumulation, such as pressure buildup and metal embrittlement. The gettering action relies on the catalytic hydrogenation of the carbon-carbon triple bonds within the DPPE molecule.

The most common formulation for a DPPE-based hydrogen getter is a composite material consisting of the active organic compound and a noble metal catalyst. A typical composition involves a mixture of 75% this compound with 25% of a catalyst, which is often 5% palladium supported on a calcium carbonate (CaCO₃) substrate. The catalyst is essential for dissociating molecular hydrogen and facilitating its addition across the alkyne bonds of the DPPE molecule. This formulation provides an effective and irreversible sink for hydrogen gas under operational conditions.

For applications within the nuclear industry, the stability of getter materials under ionizing radiation is paramount. Studies on DPPE-based getters have been conducted to determine their radiation stability. When exposed to gamma radiation, the material undergoes some degradation, with the primary radiolysis products being phenol (B47542) and carbon dioxide. The yields of these products are significantly higher when the irradiation occurs in the presence of air compared to a vacuum. Research indicates that the hydrogen absorption capacity of the getter decreases notably after receiving an absorbed dose of approximately 10⁸ rads. Furthermore, the detrimental effects of radiation are more pronounced in an air atmosphere than in a vacuum.

| Product | Condition | Relative Yield |

|---|---|---|

| Phenol | Air | High |

| Vacuum | Low | |

| Carbon Dioxide | Air | High |

| Vacuum | Low |